DC260126
Overview
Description
This compound is known for its ability to inhibit GPR40-mediated calcium ion elevations stimulated by various fatty acids such as linoleic acid, oleic acid, palmitoleic acid, and lauric acid . DC260126 has shown protective effects against endoplasmic reticulum stress and apoptosis induced by palmitic acid in pancreatic beta cells .
Scientific Research Applications
DC260126 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of GPR40 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as calcium signaling and apoptosis.
Medicine: Explored for its potential therapeutic applications in conditions related to metabolic disorders and diabetes.
Industry: Utilized in the development of new drugs targeting GPR40 and related pathways.
Mechanism of Action
Target of Action
DC260126, also known as N-(4-butylphenyl)-4-fluorobenzenesulfonamide or DC-260126, is a potent antagonist of GPR40 (FFAR1) . GPR40 is a G protein-coupled receptor that mediates both acute and chronic effects of free fatty acids (FFAs) on insulin secretion .
Mode of Action
This compound dose-dependently inhibits GPR40-mediated Ca2+ elevations stimulated by various fatty acids such as linoleic acid, oleic acid, palmitoleic acid, and lauric acid . By antagonizing GPR40, this compound can reduce the effects of FFAs on insulin secretion .
Biochemical Pathways
The inhibition of GPR40 by this compound affects the biochemical pathways related to insulin secretion. It reduces GTP-loading and ERK1/2 phosphorylation stimulated by linoleic acid in GPR40-CHO cells, and suppresses palmitic acid potentiated glucose-stimulated insulin secretion .
Pharmacokinetics
It’s noted that the compound was administered at a dose of 10 mg/kg to obese diabetic db/db mice in one study
Result of Action
Moreover, this compound reduces the proinsulin/insulin ratio and the apoptotic rate of pancreatic β-cells .
Action Environment
The action of this compound can be influenced by the physiological environment. For instance, in the context of obesity and diabetes (as in db/db mice), this compound can protect against pancreatic β-cells dysfunction through reducing overload of β-cells, and it increases insulin sensitivity possibly via alleviation of hyperinsulinemia
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DC260126 interacts with the G protein-coupled receptor 40 (GPR40), which mediates both acute and chronic effects of free fatty acids (FFAs) on insulin secretion . This compound acts as an antagonist, inhibiting the action of GPR40 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit glucose-stimulated insulin secretion, reduce blood insulin levels, and improve insulin sensitivity in db/db mice . Moreover, this compound has been observed to reduce the proinsulin/insulin ratio and the apoptotic rate of pancreatic β-cells .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on GPR40. By inhibiting GPR40, this compound can reduce the overload of β-cells, potentially protecting against pancreatic β-cells dysfunction . This suggests that this compound may exert its effects at the molecular level through binding interactions with GPR40, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It has been reported that this compound significantly inhibited glucose-stimulated insulin secretion and improved insulin sensitivity after 3 weeks of administration in db/db mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in obese diabetic db/db mice, administration of a 10 mg/kg dose of this compound led to significant improvements in β-cell function
Metabolic Pathways
Given its interaction with GPR40, it is likely that this compound plays a role in the metabolism of free fatty acids .
Transport and Distribution
Given its small molecule nature and its interaction with GPR40, it is likely that this compound can readily diffuse across cell membranes and distribute throughout tissues .
Subcellular Localization
Given its interaction with GPR40, which is a membrane-bound receptor, it is likely that this compound localizes to the cell membrane where GPR40 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC260126 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
DC260126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, leading to structurally diverse analogs.
Comparison with Similar Compounds
Similar Compounds
GW1100: Another GPR40 antagonist with similar inhibitory effects on calcium signaling.
AMG 837: A GPR40 agonist that enhances insulin secretion, contrasting with the antagonistic effects of DC260126.
TAK-875: A GPR40 agonist investigated for its potential in treating type 2 diabetes.
Uniqueness of this compound
This compound is unique in its potent antagonistic activity against GPR40, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes. Its protective effects against endoplasmic reticulum stress and apoptosis further distinguish it from other GPR40 antagonists .
Properties
IUPAC Name |
N-(4-butylphenyl)-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGHPXKWPGIDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-04-4 | |
Record name | 346692-04-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DC260126 interact with GPR40 and what are the downstream effects?
A: this compound acts as an antagonist of GPR40, binding to the receptor and blocking its activation by free fatty acids (FFAs). [, ] This inhibition of GPR40 signaling has been shown to protect pancreatic β-cells from palmitate-induced endoplasmic reticulum (ER) stress and apoptosis in vitro. [] In diabetic db/db mice, this compound treatment led to reduced glucose-stimulated insulin secretion, lower blood insulin levels, and improved insulin sensitivity. [] It also decreased the proinsulin/insulin ratio and apoptotic rate of pancreatic β-cells. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A2: While the provided research focuses primarily on this compound, it doesn't delve into detailed SAR studies. Further research exploring structural modifications of this compound and their impact on activity, potency, and selectivity towards GPR40 would be valuable.
Q3: What are the in vitro and in vivo efficacy findings for this compound?
A: In vitro studies using MIN6 β-cells demonstrated that this compound protects against palmitate-induced ER stress and apoptosis. [] Similar protective effects were observed in GPR40-deficient MIN6 cells. [] In vivo, this compound administration in diabetic db/db mice improved insulin sensitivity and protected pancreatic β-cells from dysfunction, although it did not significantly reduce blood glucose levels. []
Q4: Are there concerns about resistance developing to this compound?
A4: The provided research does not address the development of resistance to this compound. Further investigation is needed to determine if prolonged exposure to the compound could lead to resistance mechanisms and how they might compare to other GPR40 antagonists or related therapeutic classes.
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